molecular formula C6H12O5 B118464 D-fuculose CAS No. 18546-17-3

D-fuculose

Cat. No.: B118464
CAS No.: 18546-17-3
M. Wt: 164.16 g/mol
InChI Key: QZNPNKJXABGCRC-PQLUHFTBSA-N
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Description

D-fuculose is a ketohexose deoxy sugar, specifically a fuculose with D-configuration. It is involved in various biological processes, including sugar metabolism. This compound can be formed from D-fucose by the enzyme D-fucose isomerase and converted to this compound-1-phosphate by this compound kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-fuculose can be synthesized enzymatically from D-fucose using D-fucose isomerase. The enzyme catalyzes the isomerization of D-fucose to this compound. The optimal conditions for this reaction are typically around 30°C and pH 7, with the presence of manganese ions as a cofactor .

Industrial Production Methods: For industrial production, this compound can be obtained through the enzymatic conversion of D-fucose. This method is preferred due to its efficiency and specificity. The enzyme D-fucose isomerase from various bacterial sources, such as Raoultella species, is commonly used. The reaction conditions are optimized to achieve a high yield of this compound .

Chemical Reactions Analysis

Types of Reactions: D-fuculose undergoes several types of chemical reactions, including:

    Isomerization: Conversion between D-fucose and this compound.

    Phosphorylation: Conversion to this compound-1-phosphate by this compound kinase.

Common Reagents and Conditions:

    Isomerization: D-fucose isomerase, manganese ions, pH 7, 30°C.

    Phosphorylation: this compound kinase, ATP, pH 7.5, 37°C.

Major Products:

Scientific Research Applications

D-fuculose has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in sugar metabolism and its involvement in various biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including its role in immune modulation and as a biomarker for certain diseases.

    Industry: Used in the production of rare sugars and as a component in various biochemical assays

Mechanism of Action

D-fuculose exerts its effects primarily through its involvement in sugar metabolism. It is converted to this compound-1-phosphate by this compound kinase, which then enters various metabolic pathways. The molecular targets include enzymes involved in carbohydrate metabolism, such as D-fucose isomerase and this compound kinase .

Comparison with Similar Compounds

D-fuculose is similar to other ketohexose sugars, such as D-ribulose and D-xylulose. it is unique due to its specific configuration and its role in the metabolism of D-fucose. Similar compounds include:

This compound’s uniqueness lies in its specific enzymatic conversion from D-fucose and its involvement in unique metabolic pathways.

Properties

IUPAC Name

(3S,4S,5R)-1,3,4,5-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPNKJXABGCRC-PQLUHFTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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